molecular formula C13H20ClNO3S B1430538 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1993054-17-3

3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride

Cat. No.: B1430538
CAS No.: 1993054-17-3
M. Wt: 305.82 g/mol
InChI Key: ZEELPPPHGMWIRT-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO3S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzenesulfonyl piperidine, while reduction of the sulfonyl group can produce 4-methylthiobenzenesulfonyl piperidine .

Scientific Research Applications

3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
  • 4-{[(3-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
  • 4-{[(4-Methoxyphenyl)sulfonyl]ethyl}piperidine hydrochloride

Uniqueness

3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the methoxy group on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group linked to a 4-methoxyphenyl moiety. Its molecular formula is C12_{12}H17_{17}ClN2_{2}O2_{2}S, with a molecular weight of approximately 273.82 g/mol. The methoxy group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Analgesic Effects

The compound has also been evaluated for analgesic properties. Studies suggest that piperidine-based compounds can modulate pain pathways, potentially providing relief from acute and chronic pain conditions.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related piperidine compounds have been reported in the low micromolar range, indicating strong inhibitory effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperidine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the 4-methoxyphenyl moiety.

This synthetic pathway emphasizes the importance of precise reaction conditions to achieve high yields and purity.

Case Study 1: Antimicrobial Activity

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antibacterial activity. The results showed that these compounds could inhibit bacterial growth effectively, with some derivatives outperforming traditional antibiotics in specific assays .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related piperidine compounds against oxidative stress in neuronal cells. The results indicated that these compounds could protect against cell death induced by oxidative agents, suggesting potential applications in treating neurodegenerative disorders .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Features
4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride1160245-64-6Contains a sulfonyl group instead of sulfanyl
3-{[(4-Methoxyphenyl)sulfanylmethyl]}piperidine1249407-63-3Different substitution pattern on the piperidine ring
This compound1993054-17-3Features a sulfonyl instead of a sulfanyl group

This table illustrates the structural diversity among piperidine derivatives and their potential implications for biological activity.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S.ClH/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEELPPPHGMWIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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